molecular formula C15H17NO3 B11807817 Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11807817
M. Wt: 259.30 g/mol
InChI Key: PNZPMDSELGYWAF-UHFFFAOYSA-N
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Description

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 6-position, a keto group at the 4-position, and a methyl ester group at the 2-position of the propanoate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Keto Group: The keto group at the 4-position can be introduced through oxidation reactions.

    Esterification: The final step involves esterification of the propanoate side chain using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic Acid: A neurotoxic compound with a similar structure.

Uniqueness

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Conclusion

This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers

Biological Activity

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. The compound features a quinoline core with specific functional groups that contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
IUPAC Namemethyl 2-(6-ethyl-4-oxoquinolin-1-yl)propanoate
InChI KeyPNZPMDSELGYWAF-UHFFFAOYSA-N
Canonical SMILESCCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)OC

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that structural modifications of quinoline compounds can enhance their efficacy against various bacterial strains. For instance, certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound may inhibit key enzymes involved in cellular metabolism or interfere with DNA replication processes. This interaction is crucial for its antimicrobial and anticancer effects .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.
  • Introduction of Functional Groups : Ethyl groups can be introduced via alkylation reactions using ethyl halides.
  • Esterification : The final step involves esterification using methanol and an acid catalyst .

Research Findings

Recent studies have focused on modifying the structure of quinoline derivatives to enhance their biological activity. For example, a series of new N-substituted quinoline derivatives were synthesized and evaluated for their cytotoxic effects, with some displaying enhanced potency compared to the parent compound .

Case Studies

In one notable case study, researchers synthesized a series of quinoline derivatives and tested their activity against various cancer cell lines. The results indicated that modifications at the 4-position significantly increased cytotoxicity, highlighting the importance of structural diversity in enhancing biological activity .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 2-(6-ethyl-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C15H17NO3/c1-4-11-5-6-13-12(9-11)14(17)7-8-16(13)10(2)15(18)19-3/h5-10H,4H2,1-3H3

InChI Key

PNZPMDSELGYWAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)OC

Origin of Product

United States

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